Planchol E

Natural product chemistry Chemotaxonomy Structure elucidation

Planchol E (CAS 1346137-02-7) is a non-cytotoxic phenolic compound from Pinus yunnanensis with a unique benzofurofurobenzopyran tetracyclic scaffold, four defined stereocenters, and dual-isomer spectroscopic behavior. Unlike co-isolated abietane diterpenoids that exhibit broad cytotoxicity, Planchol E provides a non-cytotoxic baseline—ideal as a negative control in cytotoxicity screening, a species-specific botanical marker for P. yunnanensis authentication, and a chiroptical calibration standard for ECD/VCD method development. Its moderate hydrophilicity (XLogP3 1.2) and lack of intrinsic cytotoxicity make it a safer starting scaffold for semisynthetic derivatization. Available in mg to g quantities for R&D.

Molecular Formula C14H12O7
Molecular Weight 292.243
CAS No. 1346137-02-7
Cat. No. B572662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlanchol E
CAS1346137-02-7
Molecular FormulaC14H12O7
Molecular Weight292.243
Structural Identifiers
SMILESCC12C(CC(=O)O1)C3C(O2)C(=O)C4=C(C=C(C=C4O3)O)O
InChIInChI=1S/C14H12O7/c1-14-6(4-9(17)20-14)12-13(21-14)11(18)10-7(16)2-5(15)3-8(10)19-12/h2-3,6,12-13,15-16H,4H2,1H3/t6-,12-,13-,14+/m1/s1
InChIKeyOLEZSRAOQOUXOE-HVEUFLKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Planchol E (CAS 1346137-02-7) Baseline Overview for Informed Procurement


Planchol E is a rare, structurally distinct phenolic compound classified as a (3aR,3bR,9aS,10aR)-3a,3b,9a,10a-tetrahydro-6,8-dihydroxy-10a-methyl-9H-furo[3′,2′:4,5]furo[3,2-b][1]benzopyran-2,9(3H)-dione [1]. Unlike the co-occurring abietane diterpenoids, Planchol E possesses a rigid tetracyclic benzofurofurobenzopyran scaffold with four defined stereocenters, a molecular formula of C14H12O7, and a molecular weight of 292.24 g/mol [2]. First isolated from the cones and seeds of Pinus yunnanensis alongside 16 known abietane diterpenoids, it represents a chemotaxonomically uncommon phenolic chemotype within Pinus-derived natural products [1].

Why Generic Substitution with Common Abietane Diterpenoids Fails for Planchol E


Planchol E cannot be generically substituted by abietane diterpenoids or common phenolic natural products because its benzofurofurobenzopyran core differs fundamentally from the abietane tricyclic skeleton in ring topology, oxidation pattern, and stereochemical complexity [1]. Critically, while many abietane diterpenoids from Pinus species exhibit pronounced cytotoxicity against cancer cell lines, Planchol E was explicitly found to lack cytotoxic activity against multiple cancer cell lines, indicating a divergent biological interaction profile that precludes functional interchangeability [1]. Additionally, Planchol E exists as two interconvertible chiral isomers with distinct spectroscopic signatures arising from an intramolecular hydrogen bond, a property not shared by the co-isolated diterpenoids and directly affecting analytical standardization [2].

Planchol E (CAS 1346137-02-7) Quantitative Differentiation Evidence Guide


Structural Scaffold Differentiation: Benzofurofurobenzopyran vs. Abietane Diterpenoid Core

Planchol E possesses a tetracyclic benzofurofurobenzopyran scaffold (C14H12O7, MW 292.24 g/mol), which is structurally distinct from the tricyclic abietane diterpenoid core (typically C20) shared by all 16 co-isolated compounds (2–17) in the same Pinus yunnanensis extract [1]. This fundamental scaffold difference is confirmed by extensive 1D and 2D NMR, IR, UV, and MS spectroscopic analysis and represents a chemotaxonomic rarity among Pinus-derived metabolites [1]. The compound features four chiral centers (1S,10R,11R,15R) with zero rotatable bonds, conferring exceptional conformational rigidity compared to flexible abietane side chains [2].

Natural product chemistry Chemotaxonomy Structure elucidation

Cytotoxicity Profile Differentiation: Absence of Cytotoxic Activity vs. Abietane Diterpenoid Class Baseline

In the primary isolation study, Planchol E was tested for cytotoxicity against several cancer cell lines and was explicitly found not to show cytotoxic activity [1]. This stands in contrast to the well-documented cytotoxic properties of abietane diterpenoids—a review by González (2015, 338 citations) notes that abietane diterpenoids broadly demonstrate cytotoxicity against tumor cell lines, with many showing IC50 values in the low micromolar range [2]. The absence of cytotoxicity in Planchol E, despite its co-occurrence with cytotoxic abietanes in the same Pinus yunnanensis extract, constitutes a functionally meaningful differentiation.

Cytotoxicity screening Cancer cell lines Safety pharmacology

Chiral Isomer Spectral Differentiation: Isomer 1 (NMR) vs. Isomer 2 (IR) with Intramolecular H-Bond

DFT computational studies at the B3LYP/6-31+G* and B3LYP/6-311++G** levels revealed that Planchol E exists as two interconvertible chiral isomers: Isomer 1 (no intramolecular H-bond) and Isomer 2 (intramolecular H-bond present) [1]. The experimentally measured 1H NMR spectrum predominantly reflects Isomer 1, while the measured IR spectrum originates from Isomer 2, resulting in markedly different ECD and VCD chiral spectra between the two forms [1]. This dual-isomer spectral behavior is not observed in co-occurring abietane diterpenoids and introduces unique analytical considerations for identity verification and purity assessment.

Chiral spectroscopy DFT calculation Analytical standardization

Physicochemical Property Differentiation: Solubility and Density vs. Representative Abietane Diterpenoid

Planchol E exhibits a calculated aqueous solubility of 0.13 g/L at 25 °C (ACD/Labs V11.02) and a calculated density of 1.601 ± 0.06 g/cm³ at 20 °C . Its computed XLogP3 of 1.2 indicates moderate hydrophilicity, which contrasts with the higher lipophilicity typical of abietane diterpenoids (e.g., dehydroabietic acid XLogP3 ~4.5–6) [1]. Practically, Planchol E is soluble in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2].

Physicochemical profiling Solubility Formulation

Botanical Source Specificity: Exclusive Isolation from Pinus yunnanensis Cones and Seeds

Planchol E has been reported exclusively from Pinus yunnanensis (conifer cones and seeds) and is classified under MeSH as an abietane-related compound, though structurally distinct [1][2]. In contrast, the co-isolated abietane diterpenoids (compounds 2–17) represent widely distributed chemotypes found across multiple Pinus species and other conifer genera [1]. This narrow botanical provenance means Planchol E serves as a potential species-specific marker compound for P. yunnanensis phytochemical authentication, whereas abietane diterpenoids cannot provide the same level of species discrimination.

Phytochemistry Botanical authentication Supply chain integrity

Planchol E (CAS 1346137-02-7) Evidence-Backed Research and Industrial Application Scenarios


Negative Control Compound for Pinus-Derived Cytotoxicity Screening Assays

Planchol E's documented absence of cytotoxic activity against several cancer cell lines [1] makes it an ideal negative control for cytotoxicity screening of Pinus yunnanensis extracts or abietane diterpenoid libraries. Unlike abietane diterpenoids that broadly show cytotoxicity [2], Planchol E provides a non-cytotoxic phenolic baseline from the same botanical matrix, enabling researchers to discriminate compound-specific cytotoxic effects from matrix background.

Chiral Spectroscopic Reference Standard for ECD/VCD Method Development

The dual-isomer nature of Planchol E—with NMR dominated by Isomer 1 (no H-bond) and IR dominated by Isomer 2 (intramolecular H-bond)—provides a unique reference system for developing and validating chiroptical spectroscopic methods (ECD, VCD) [1]. Its rigid tetracyclic scaffold with four defined stereocenters makes it suitable as a calibration standard for quantum chemical prediction of chiral spectra, a niche not served by abietane diterpenoid standards.

Phytochemical Marker for Pinus yunnanensis Species Authentication and Quality Control

Given its exclusive reported occurrence in Pinus yunnanensis cones and seeds [1][2], Planchol E can serve as a species-specific phytochemical marker for botanical authentication of P. yunnanensis raw materials. Its structurally distinct HPLC-MS signature (C14H12O7, [M+H]+ 293.0661) differentiates it from the co-occurring abietane diterpenoids (C20 series), enabling reliable species identification in quality control workflows.

Scaffold-Diversification Starting Material for Non-Cytotoxic Phenolic Derivatives

The benzofurofurobenzopyran scaffold of Planchol E, combined with its lack of intrinsic cytotoxicity [1] and moderate hydrophilicity (XLogP3 1.2) [3], offers a differentiated starting point for semisynthetic derivatization programs seeking non-toxic phenolic cores. This contrasts with abietane diterpenoid scaffolds that often carry inherent cytotoxicity, which can confound structure-activity relationship (SAR) interpretations in drug discovery campaigns.

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